

Introduction: The Scheelite Family Under Pressure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Calcium tungsten oxide (CaWO₄)

Cat. No.: B1211030

[Get Quote](#)

Calcium tungstate (CaWO₄) and strontium tungstate (SrWO₄) are members of the AWO₄ tungstate family, which crystallize in the tetragonal scheelite structure (space group I4₁/a) under ambient conditions[1][2][3]. In this structure, the tungsten (W) atom is tetrahedrally coordinated by oxygen, while the larger A-site cation (Ca²⁺ or Sr²⁺) is in an eightfold coordination environment[4]. Their technological importance as scintillator materials, laser hosts, and optoelectronic components has motivated extensive research into their physical properties[3][4].

Applying high pressure is a fundamental method for probing interatomic interactions and discovering novel material phases with unique properties. For ABO₄ compounds like CaWO₄ and SrWO₄, high-pressure studies are crucial for understanding their structural stability and phase diagrams, providing valuable analogues for geophysical minerals and enabling the synthesis of new functional materials[1]. While both compounds exhibit similar initial responses to pressure, significant divergences emerge at higher pressures, revealing the critical role of the A-site cation in dictating their structural evolution.

The Primary Phase Transition: Scheelite to Fergusonite

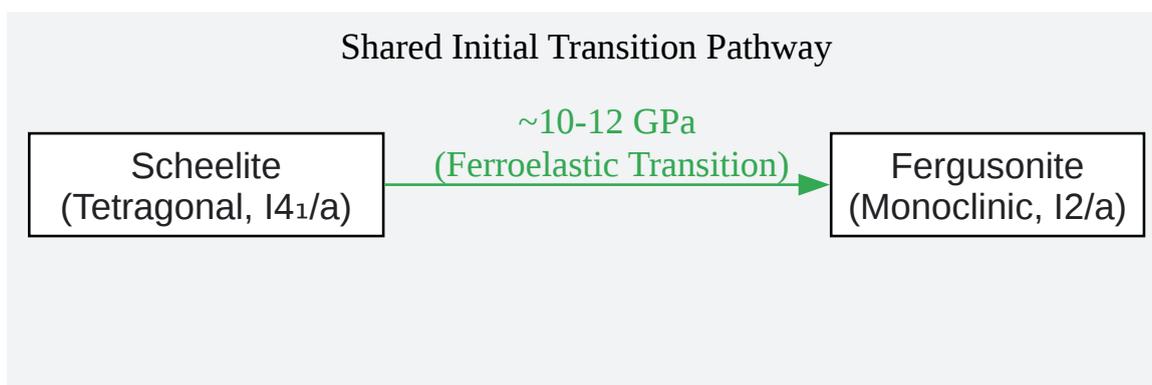
Both CaWO₄ and SrWO₄ undergo a reversible, pressure-induced phase transition from the ambient tetragonal scheelite structure to a monoclinic M-fergusonite structure (space group I2/a)[2][4][5]. This is the first and most well-documented high-pressure transformation in both materials.

Nature of the Transition: The scheelite-to-fergusonite transition is a proper ferroelastic transition, meaning it is driven by a spontaneous elastic strain. It involves a subtle distortion of the tetragonal cell into a monoclinic one, characterized by a small displacement of the anions and a slight distortion of the cation matrix. This transition is considered to be of a second-order nature, involving the softening of a Raman-active B_g mode. Consequently, there is no significant or abrupt collapse in volume associated with this initial transformation^{[6][7]}.

Comparative Transition Pressures: Experimental data from X-ray diffraction (XRD) and Raman spectroscopy consistently show that this transition occurs at very similar pressures for both compounds.

- CaWO_4 : The transition onset is reported between 10 and 12 GPa^{[1][2][3][8]}.
- SrWO_4 : The transition onset is also reported in the range of 10 to 12 GPa^{[2][5][9]}.

This similarity indicates that the initial instability of the scheelite lattice is governed more by the tungstate (WO_4^{2-}) anionic group's response to compression rather than the specific A-site cation, at least in this initial pressure regime.



[Click to download full resolution via product page](#)

Caption: Initial pressure-induced transition pathway common to both CaWO_4 and SrWO_4 .

Divergence at Higher Pressures: Post-Fergusonite Behavior

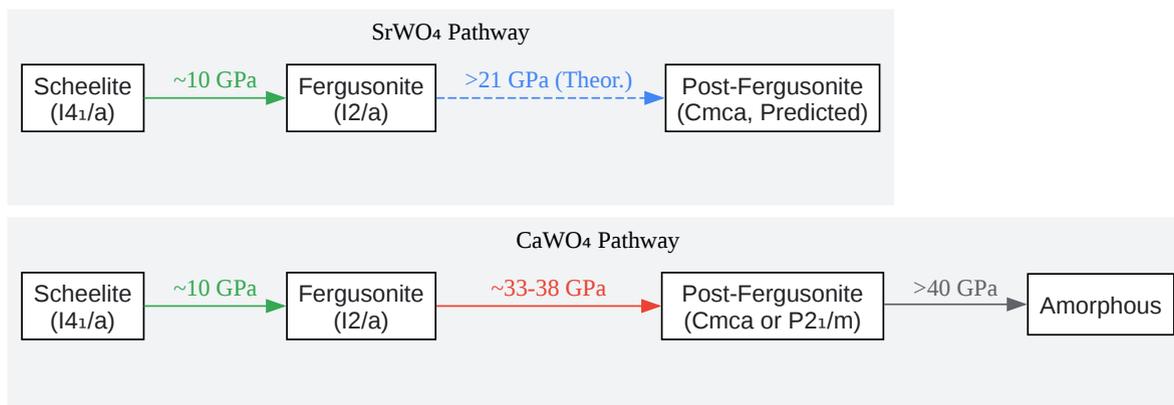
It is beyond the initial scheelite-to-fergusonite transition that the high-pressure behaviors of CaWO_4 and SrWO_4 diverge significantly. This divergence underscores the critical influence of the A-site cation's ionic radius and charge density on the stability of the fergusonite phase and the nature of subsequent transformations.

Calcium Tungstate (CaWO_4): A Complex Pathway CaWO_4 exhibits a second, well-documented phase transition at pressures significantly higher than the initial transformation.

- **Experimental Evidence:** High-pressure Raman spectroscopy experiments have identified the onset of a new phase at approximately 33 GPa[8][9][10]. Synchrotron XRD studies have also confirmed a new structure emerging around 38 GPa[1].
- **Nature of the High-Pressure Phase:** There is some variation in the characterization of this post-fergusonite phase.
 - Density-functional theory (DFT) calculations strongly suggest a transition to an orthorhombic structure with space group Cmca [8][9]. This transformation is predicted to be first-order, involving an increase in the coordination numbers of both Ca and W atoms and a significant volume collapse of about 10%[9].
 - Alternative studies combining XRD with crystal structure prediction have identified a layered monoclinic structure ($\text{P2}_1/\text{m}$) as the stable phase above 38 GPa[1].
- **Amorphization:** At pressures exceeding 40 GPa, CaWO_4 has been observed to become amorphous[3].

Strontium Tungstate (SrWO_4): A More Stable Fergusonite Phase In stark contrast to CaWO_4 , the fergusonite phase of SrWO_4 demonstrates much greater stability.

- **Experimental Evidence:** In situ experimental studies using XRD and Raman spectroscopy show that the fergusonite phase of SrWO_4 remains stable up to at least 21 GPa[9].
- **Theoretical Predictions:** While further transitions are predicted for SrWO_4 at higher pressures, they lie beyond the currently explored experimental range[9]. Similar to CaWO_4 , DFT calculations predict an eventual transition to an orthorhombic Cmca structure, but at pressures much higher than for CaWO_4 [5][11].



[Click to download full resolution via product page](#)

Caption: Comparative high-pressure transition pathways for CaWO₄ and SrWO₄.

Compressibility and Equation of State (EoS)

The equation of state, which describes the relationship between pressure, volume, and temperature, provides quantitative insight into a material's compressibility. Analysis of pressure-volume data reveals a key distinction between CaWO₄ and SrWO₄ even in the initial scheelite phase.

Key Findings:

- SrWO₄ is more compressible than CaWO₄. This is demonstrated by its lower bulk modulus (B_0), which is the measure of a substance's resistance to uniform compression[4][5][12].
- The difference in compressibility is anisotropic and primarily attributed to the greater compressibility along the c-axis in SrWO₄ compared to CaWO₄[2][4][5]. This is linked to the larger size of the Sr²⁺ cation compared to Ca²⁺, which results in a lower charge density and slightly weaker bonding within the crystal lattice[2][4].

Table 1: Comparative Equation of State Parameters for Scheelite Phase

Compound	Zero-Pressure Volume (V_0)	Bulk Modulus (B_0)	Pressure Derivative (B_0')	Source(s)
CaWO ₄	312(1) Å ³	74(7) GPa	5.6(9)	[4][5]

| SrWO₄ | 347.4(9) Å³ | 63(7) GPa | 5.2(9) |[4][5] |

Experimental Methodologies: A Self-Validating System

The reliable comparison of these materials relies on precise and well-controlled high-pressure experimental techniques. The primary methods employed are high-pressure X-ray diffraction and Raman spectroscopy, typically using a diamond-anvil cell (DAC).

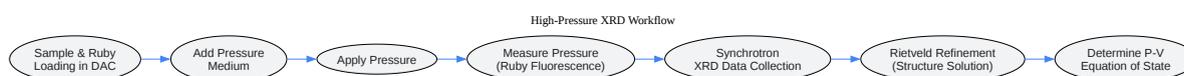
Causality in Experimental Design: The choice of experimental parameters is critical for obtaining accurate data. The use of a pressure-transmitting medium (e.g., silicone oil, neon, or a methanol-ethanol mixture) is essential to ensure hydrostatic or quasi-hydrostatic conditions[2][8]. Early studies on CaWO₄ performed without a medium led to an incorrect assignment of the high-pressure phase as wolframite-type due to non-hydrostatic stresses favoring a different transition pathway[3][5].

Protocol 1: High-Pressure Angle-Dispersive X-ray Diffraction (ADXRD)

This technique is used to determine the crystal structure and unit cell parameters as a function of pressure.

- **Sample Preparation:** A finely ground powder of the tungstate sample is loaded into a microscopic hole (~100-200 μm) drilled in a metal gasket (e.g., Rhenium).
- **DAC Loading:** A small ruby chip is added alongside the sample to serve as a pressure calibrant. The chamber is then filled with a pressure-transmitting medium (e.g., silicone oil) to ensure hydrostaticity.
- **Pressure Application:** The diamond-anvil cell is sealed and pressure is applied by tightening the screws, which forces the two diamond anvils together.

- **Pressure Measurement:** The pressure inside the sample chamber is precisely determined by measuring the fluorescence spectrum of the ruby chip. The shift in the R1 fluorescence line is a well-calibrated pressure standard.
- **Data Collection:** The DAC is mounted on a synchrotron beamline. A monochromatic X-ray beam is passed through the sample. The diffracted X-rays are collected on an area detector.
- **Data Analysis:** The 2D diffraction image is integrated into a 1D pattern (intensity vs. 2θ). The crystal structure and lattice parameters at each pressure point are determined by indexing the diffraction peaks and performing Rietveld or Le Bail refinement.
- **EoS Determination:** The unit cell volume is calculated at each pressure point. The resulting pressure-volume data is fitted to an equation of state (e.g., Birch-Murnaghan) to extract the bulk modulus (B_0)[5].



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for high-pressure X-ray diffraction studies.

Protocol 2: High-Pressure Raman Spectroscopy

This technique probes the vibrational modes of the crystal lattice, which are highly sensitive to changes in crystal structure and symmetry.

- **DAC Preparation:** The sample is loaded into the DAC with a pressure medium and ruby calibrant, identical to the XRD protocol.
- **Spectrometer Alignment:** The DAC is placed under a microscope coupled to a Raman spectrometer. A laser is focused onto the sample.

- **Data Collection:** The scattered light is collected and passed through a spectrometer to measure the frequency shift of the Raman-active phonons.
- **Pressure Measurement:** The laser is focused on the ruby chip to measure the pressure before and after each Raman measurement.
- **Data Analysis:** The evolution of the Raman spectra is monitored with increasing pressure. The appearance of new peaks, the disappearance of existing peaks, or changes in the slope of frequency vs. pressure plots are definitive indicators of a phase transition[8].

Summary and Implications

The high-pressure behaviors of CaWO_4 and SrWO_4 provide a compelling case study in crystal chemistry, illustrating how a subtle change in the A-site cation can dramatically alter a material's structural evolution under extreme conditions.

Key Similarities:

- Both adopt the tetragonal scheelite structure at ambient pressure.
- Both undergo an initial, reversible ferroelastic transition to the monoclinic fergusonite structure at a similar pressure of ~10-12 GPa.

Key Differences:

- **Compressibility:** SrWO_4 is intrinsically more compressible than CaWO_4 due to the larger size and lower charge density of the Sr^{2+} cation.
- **Post-Fergusonite Stability:** The fergusonite phase of CaWO_4 is significantly less stable, transforming to a new phase around 33-38 GPa. The fergusonite phase of SrWO_4 is stable to much higher pressures (>21 GPa).
- **High-Pressure Pathway:** CaWO_4 exhibits a more complex high-pressure phase diagram, including a second crystalline phase and eventual amorphization, while the post-fergusonite behavior of SrWO_4 remains largely theoretical.

These findings have direct implications for the design and synthesis of new materials. The demonstrated stability of the SrWO_4 fergusonite phase suggests it may be a better candidate

for applications requiring structural integrity at high pressures. Conversely, the rich phase diagram of CaWO_4 offers more opportunities for quenching and recovering novel, metastable high-pressure phases with potentially unique electronic or optical properties.

References

- Insights into the High-Pressure Behavior of AWO 4 -Type Orthotungstates. (Source: ACS Publications, URL: [\[Link\]](#))
- Determination of the high pressure phases of CaWO_4 by CALYPSO and X-ray diffraction studies. (Source: Wiley Online Library, URL: [\[Link\]](#))
- On the ferroelastic nature of the scheelite-to-fergusonite phase transition in orthotungstates and orthomolybdates. (Source: MALTA-Consolider, URL: [\[Link\]](#))
- Theoretical and experimental study of CaWO_4 and SrWO_4 under pressure. (Source: UPV, URL: [\[Link\]](#))
- High-pressure structural study of the scheelite tungstates CaWO_4 and SrWO_4 . (Source: Physical Review B, URL: [\[Link\]](#))
- High-pressure structural study of the scheelite tungstates CaWO_4 and SrWO_4 . (Source: Semantic Scholar, URL: [\[Link\]](#))
- Exploring the nature of the fergusonite–scheelite phase transition and ionic conductivity enhancement by Mo^{6+} doping in LaNbO_4 . (Source: Royal Society of Chemistry, URL: [\[Link\]](#))
- Phase transitions and amorphization of CaWO_4 at high pressure. (Source: ResearchGate, URL: [\[Link\]](#))
- Theoretical study of the scheelite-to-fergusonite phase transition in YLiF_4 under pressure. (Source: UPV, URL: [\[Link\]](#))
- Unveiling the pressure-induced scheelite to M' -fergusonite phase transition in $\text{NaCe}(\text{MoO}_4)_2$. (Source: AIP Publishing, URL: [\[Link\]](#))
- Insight into the Fergusonite–Scheelite Phase Transition of ABO_4 -Type Oxides by Density Functional Theory: A Case Study of the Subtleties of the Ground State of BiVO_4 . (Source:

ACS Publications, URL: [\[Link\]](#))

- Theoretical and experimental study of CaWO₄ and SrWO₄ under pressure. (Source: ResearchGate, URL: [\[Link\]](#))
- High-pressure structural study of the scheelite tungstates CaWO₄ and SrWO₄. (Source: SciSpace, URL: [\[Link\]](#))
- High-pressure structural study of the scheelite tungstates CaWO₄ and SrWO₄. (Source: arXiv, URL: [\[Link\]](#))
- Quasi-hydrostatic X-ray powder diffraction study of the low- and high-pressure phases of CaWO₄ up to 28 GPa. (Source: ResearchGate, URL: [\[Link\]](#))
- High-pressure structural study of the scheelite tungstates CaWO₄ and SrWO₄. (Source: arXiv, URL: [\[Link\]](#))
- High pressure phase transitions in BaWO₄. (Source: ResearchGate, URL: [\[Link\]](#))
- Tungstate scheelites at high pressures. Part II: SrWO₄. (Source: ESRF, URL: [\[Link\]](#))
- Determination of the high-pressure crystal structure of BaWO₄ and PbWO₄. (Source: arXiv, URL: [\[Link\]](#))
- High pressure phase transitions in BaWO₄. (Source: Semantic Scholar, URL: [\[Link\]](#))
- Tungstate scheelites at high pressures. Part II: SrWO₄ Experiment number. (Source: ESRF, URL: [\[Link\]](#))
- Raman Spectra of CaWO₄, SrWO₄, CaMoO₄, and SrMoO₄. (Source: Semantic Scholar, URL: [\[Link\]](#))
- High-pressure Raman scattering of CaWO₄ up to 46.3 GPa: evidence of a new high-pressure phase. (Source: PubMed, URL: [\[Link\]](#))
- High-Pressure Raman Scattering of CaWO₄ Up to 46.3 GPa: Evidence of a New High-Pressure Phase. (Source: ResearchGate, URL: [\[Link\]](#))

- Identification of the high-pressure phases of α -SnWO₄ combining x-ray diffraction and crystal structure prediction. (Source: arXiv, URL: [\[Link\]](#))
- High-Pressure Single-Crystal X-Ray Diffraction Study of ErVO₄. (Source: NIH National Center for Biotechnology Information, URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. hpstar.ac.cn [hpstar.ac.cn]
- 2. personales.upv.es [personales.upv.es]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ftp.esrf.fr [ftp.esrf.fr]
- 8. High-pressure Raman scattering of CaWO₄ up to 46.3 GPa: evidence of a new high-pressure phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [[cond-mat/0504133](https://arxiv.org/abs/cond-mat/0504133)] High-pressure structural study of the scheelite tungstates CaWO₄ and SrWO₄ [arxiv.org]
- 12. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [Introduction: The Scheelite Family Under Pressure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211030#comparing-cawo4-and-srwo4-high-pressure-behavior>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com